H-Glu(Ala-Gly-pNA)-OH
Overview
Description
H-Glu(Ala-Gly-pNA)-OH is a peptide substrate that is widely used in scientific research for understanding the mechanism of action of various enzymes. This peptide substrate is synthesized using a specific method that involves the use of solid-phase peptide synthesis.
Mechanism of Action
The mechanism of action of H-Glu(Ala-Gly-pNA)-OH involves the cleavage of the peptide bond between the Gly and pNA residues by specific enzymes. This cleavage releases the pNA chromophore, which can be detected using spectroscopic techniques. The rate of chromophore release is proportional to the enzyme activity, allowing researchers to study the kinetics of enzyme reactions.
Biochemical and Physiological Effects:
H-Glu(Ala-Gly-pNA)-OH does not have any direct biochemical or physiological effects, as it is used solely as a substrate for enzymes. However, the study of enzyme kinetics and mechanism of action using this substrate can lead to a better understanding of the biochemical and physiological effects of enzymes in various biological processes.
Advantages and Limitations for Lab Experiments
The advantages of using H-Glu(Ala-Gly-pNA)-OH as a substrate for enzyme studies include its high purity, stability, and ease of detection using spectroscopic techniques. However, the limitations of this substrate include its limited use for specific enzymes and the need for specialized equipment for detection.
Future Directions
There are many future directions for the use of H-Glu(Ala-Gly-pNA)-OH in scientific research. One direction is the study of enzyme kinetics and mechanism of action in various biological processes. Another direction is the development of new substrates with improved properties for enzyme studies. Additionally, the use of H-Glu(Ala-Gly-pNA)-OH in drug discovery and development is an area of potential future research.
Scientific Research Applications
H-Glu(Ala-Gly-pNA)-OH is used in scientific research as a substrate for various enzymes. Enzymes such as chymotrypsin, trypsin, and elastase cleave the peptide bond between the Gly and pNA residues, releasing the pNA chromophore. The release of the pNA chromophore can be detected using various spectroscopic techniques, allowing researchers to study the enzyme kinetics and mechanism of action.
properties
IUPAC Name |
(2S)-2-amino-5-[[(2S)-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O7/c1-9(19-13(22)7-6-12(17)16(25)26)15(24)18-8-14(23)20-10-2-4-11(5-3-10)21(27)28/h2-5,9,12H,6-8,17H2,1H3,(H,18,24)(H,19,22)(H,20,23)(H,25,26)/t9-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEGHROPIHJRPG-CABZTGNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Glu(Ala-Gly-pNA)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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